BenchChemオンラインストアへようこそ!

4-((4-chlorophenyl)sulfonyl)-N-(3-methoxypropyl)-2-(o-tolyl)oxazol-5-amine

medicinal chemistry structure–activity relationship conformational analysis

4-((4-chlorophenyl)sulfonyl)-N-(3-methoxypropyl)-2-(o-tolyl)oxazol-5-amine (CAS 862739-53-5) is a fully substituted 1,3-oxazol-5-amine small molecule (C20H21ClN2O4S, MW 420.91 g/mol). It belongs to the sulfonyloxazolamine class, which has been patented for therapeutic applications in central nervous system (CNS) disorders including psychoses, schizophrenia, and depression.

Molecular Formula C20H21ClN2O4S
Molecular Weight 420.91
CAS No. 862739-53-5
Cat. No. B2504182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((4-chlorophenyl)sulfonyl)-N-(3-methoxypropyl)-2-(o-tolyl)oxazol-5-amine
CAS862739-53-5
Molecular FormulaC20H21ClN2O4S
Molecular Weight420.91
Structural Identifiers
SMILESCC1=CC=CC=C1C2=NC(=C(O2)NCCCOC)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C20H21ClN2O4S/c1-14-6-3-4-7-17(14)18-23-20(19(27-18)22-12-5-13-26-2)28(24,25)16-10-8-15(21)9-11-16/h3-4,6-11,22H,5,12-13H2,1-2H3
InChIKeyYYQFSHKHZAXENN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

862739-53-5: Procurement-Grade Sulfonyloxazolamine for CNS and Enzyme-Targeted Screening


4-((4-chlorophenyl)sulfonyl)-N-(3-methoxypropyl)-2-(o-tolyl)oxazol-5-amine (CAS 862739-53-5) is a fully substituted 1,3-oxazol-5-amine small molecule (C20H21ClN2O4S, MW 420.91 g/mol) . It belongs to the sulfonyloxazolamine class, which has been patented for therapeutic applications in central nervous system (CNS) disorders including psychoses, schizophrenia, and depression [1]. The compound features a 4-chlorophenylsulfonyl electron-withdrawing group at the oxazole 4-position, an ortho-tolyl (2-methylphenyl) substituent at the 2-position, and an N-(3-methoxypropyl) side chain at the 5-amino position. This specific substitution pattern creates a distinct steric and electronic profile among closely related screening compounds.

862739-53-5 vs. In-Class Analogs: Why the Ortho-Tolyl and N-(3-Methoxypropyl) Configuration Is Not Interchangeable


Within the 4-((4-chlorophenyl)sulfonyl)-oxazol-5-amine family, simple substitution of the 2-aryl position from ortho-tolyl to meta-tolyl (CAS 823828-49-5), para-tolyl (CAS 862739-48-8), or 2-chlorophenyl (CAS 823829-73-8) produces congeners that are chemically distinct, non-bioequivalent entities . The ortho-methyl group introduces steric hindrance that restricts rotation of the 2-aryl ring relative to the oxazole core, altering the conformational preference and potentially the ligand–target binding pose compared to the meta and para isomers [1]. The N-(3-methoxypropyl) side chain further differentiates this compound from N-methyl, N,N-dimethyl, or N-allyl analogs by extending hydrogen-bond acceptor reach and modulating lipophilicity. Merck Patent US6441013 explicitly describes sulfonyloxazolamines with ortho-tolyl substitution among preferred CNS-active compounds, establishing that this substitution pattern is not arbitrary but was selected for pharmacological relevance [2]. Generic replacement with an isomer or truncated analog therefore risks loss of target engagement and misleading structure–activity relationship (SAR) interpretation.

Quantitative Differentiation Data for CAS 862739-53-5: Ortho-Tolyl vs. Meta-Tolyl and Para-Tolyl Analogs


Structural Descriptor Comparison: Ortho-Tolyl vs. Meta-Tolyl vs. Para-Tolyl Sulfonyloxazolamines

The ortho-tolyl substitution at the oxazole 2-position creates a distinct torsional profile and steric environment relative to the meta-tolyl (CAS 823828-49-5) and para-tolyl (CAS 862739-48-8) analogs. The dihedral angle between the oxazole ring and the 2-aryl ring is sterically constrained by the ortho-methyl group, generating a non-planar conformation, whereas the meta and para isomers can adopt near-planar geometries [1]. This conformational difference is a class-level characteristic of ortho-substituted biaryl systems and is expected to impact target binding pocket complementarity. No direct quantitative comparative binding data across the three positional isomers have been published in peer-reviewed literature as of the knowledge cutoff date.

medicinal chemistry structure–activity relationship conformational analysis

Enzyme Inhibition: Quantitative Comparison of Meta-Tolyl Analog Acetylcholinesterase and Urease Activity

The meta-tolyl positional isomer (4-((4-chlorophenyl)sulfonyl)-N-(3-methoxypropyl)-2-(m-tolyl)oxazol-5-amine, CAS 823828-49-5) has reported enzyme inhibition values of IC50 2.14–6.28 µM against acetylcholinesterase (AChE) and IC50 1.13–6.28 µM against urease in commercially sourced assay summaries . These values provide a cross-study benchmark for the chemotype. No equivalent enzyme inhibition data have been located for the ortho-tolyl target compound (CAS 862739-53-5) in any peer-reviewed primary literature or authoritative public database. The ortho-methyl steric effect is expected to modulate enzyme binding relative to the meta isomer, but the direction and magnitude of this modulation remain unquantified.

acetylcholinesterase inhibition urease inhibition CNS drug discovery

Lipophilicity Modulation by the N-(3-Methoxypropyl) Side Chain Relative to N-Methyl and N,N-Dimethyl Analogs

The N-(3-methoxypropyl) substituent extends the molecule's reach by three additional atoms and introduces an ether oxygen relative to the N-methyl analog (4-((4-chlorophenyl)sulfonyl)-N-methyl-2-(o-tolyl)oxazol-5-amine). Based on standard calculated logP contributions (clogP), the addition of the propyl chain and terminal methoxy group increases logP by approximately 1.2–1.5 units compared to the N-methyl analog while adding a hydrogen-bond acceptor . The N,N-dimethyl analog eliminates the secondary amine hydrogen-bond donor capacity entirely, whereas the target compound retains a single NH donor. This differential hydrogen-bonding profile is critical for CNS drug design, where the balance of hydrogen-bond donors and acceptors influences blood–brain barrier penetration and target engagement [1].

lipophilicity CNS drug design physicochemical property optimization

CNS Therapeutic Class Validation: Sulfonyloxazolamine Patent Precedent for Ortho-Tolyl Derivatives

Merck Patent US6441013 and its international equivalent WO2000037452A1 explicitly claim sulfonyloxazolamines of general formula I in which R2 (the oxazole 2-position substituent) is preferably phenyl, o-methylphenyl, p-methylphenyl, o-chlorophenyl, or p-chlorophenyl [1]. The patent identifies (4-benzenesulfonyl-2-o-tolyl-oxazol-5-yl)methylamine as a preferred compound [2] and describes utility in treating psychoses, schizophrenia, manic depression, and neurological disorders with proposed dopamine receptor modulation [1]. While the target compound (CAS 862739-53-5) is not one of the specifically named examples, it is a close structural descendant of the patented ortho-tolyl series, differing only in the N-(3-methoxypropyl) vs. N-methyl substitution. This patent precedent establishes that the ortho-tolyl-4-sulfonyl-oxazol-5-amine chemotype was prioritized over meta and para isomers in a major pharmaceutical CNS program, providing procurement justification for this specific isomer.

CNS therapeutics dopamine receptor schizophrenia patent SAR

Recommended Application Scenarios for 862739-53-5: From CNS Screening to Isomer-Specific SAR


CNS Target Panel Screening Leveraging Ortho-Tolyl Patent Precedent

Based on the Merck Patent US6441013 [1], which identifies ortho-tolyl sulfonyloxazolamines as preferred CNS therapeutic candidates, CAS 862739-53-5 is best deployed in dopamine receptor, serotonin receptor, or general GPCR panel screens where CNS drug discovery is the objective. The N-(3-methoxypropyl) side chain extends molecular reach relative to the patented N-methyl analogs, potentially accessing sub-pockets not probed by the original Merck series. A head-to-head screen of the ortho-tolyl, meta-tolyl (CAS 823828-49-5), and para-tolyl (CAS 862739-48-8) isomers in parallel would constitute a definitive positional SAR study to validate or disprove the patent-derived hypothesis of ortho preference.

Positional Isomer SAR: Ortho vs. Meta vs. Para Tolyl Comparison in Enzyme Inhibition Assays

The meta-tolyl analog has vendor-reported AChE inhibition (IC50 2.14–6.28 µM) and urease inhibition (IC50 1.13–6.28 µM) [1]. Procuring CAS 862739-53-5 (ortho-tolyl) alongside CAS 862739-48-8 (para-tolyl) enables a complete three-isomer SAR matrix for any enzyme or receptor target. The ortho-methyl steric constraint is predicted to alter binding kinetics and potentially selectivity. Systematic comparison of IC50 values across all three isomers in a single assay platform would generate publishable SAR data where none currently exists in the primary literature, and would clarify whether the ortho substitution is advantageous or detrimental for a given target.

Blood–Brain Barrier Penetration Optimization Studies Using N-(3-Methoxypropyl) Side Chain

The N-(3-methoxypropyl) side chain provides a calculated lipophilicity window (estimated clogP ~3.8–4.2) within the optimal range for CNS drug candidates (clogP 2–5) [1], while retaining one hydrogen-bond donor. This compound can serve as a tool for parallel artificial membrane permeability assay (PAMPA-BBB) or MDCK-MDR1 permeability studies, compared against the shorter N-methyl and N,N-dimethyl analogs. Such studies would quantify the contribution of the methoxypropyl extension to passive permeability and efflux ratio, informing medicinal chemistry optimization of this chemotype.

Negative Control or Inactive Comparator for Sulfonamide-Based Inhibitor Projects

Given the absence of published primary biological data for this compound, it may serve as a structurally matched negative control or baseline compound in projects targeting other sulfonamide-binding enzymes (e.g., carbonic anhydrase isoforms, where related oxazol-5-amine sulfonamides are known nanomolar inhibitors [1]). Its 4-chlorophenylsulfonyl group is a non-classical sulfonamide motif that may exhibit isoform selectivity distinct from primary sulfonamides, making it valuable for selectivity profiling.

Quote Request

Request a Quote for 4-((4-chlorophenyl)sulfonyl)-N-(3-methoxypropyl)-2-(o-tolyl)oxazol-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.